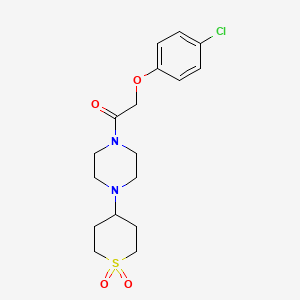

2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

Description

This compound features a piperazine core substituted at the 1-position with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group and at the 4-position with a 2-(4-chlorophenoxy)ethanone moiety. Piperazine derivatives are pharmacologically significant due to their versatility in interacting with biological targets, including enzymes and receptors .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4S/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZQPXCKDIQPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of the compound is , and its structure features a chlorophenoxy group and a piperazine moiety, which are known to influence biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:

- In vitro Studies : Research indicates that derivatives with similar structures exhibit significant antibacterial activity against various bacterial strains. The disk diffusion method revealed promising results, with certain derivatives showing effectiveness comparable to standard antibiotics like Gentamicin .

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | P. aeruginosa | 12 |

Anti-inflammatory Properties

The anti-inflammatory potential of similar piperazine derivatives has been documented through various assays:

- Cytokine Inhibition : Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Results indicated a dose-dependent reduction in cytokine levels, suggesting a mechanism of action that may involve the modulation of NF-kB signaling pathways .

Anticancer Activity

Recent studies have also explored the anticancer effects of related compounds:

- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). IC50 values ranged from 10 to 25 µM, indicating potent activity .

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, the antimicrobial activity of various piperazine derivatives was examined, revealing that modifications at the para position of the phenoxy group significantly enhanced antibacterial properties against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanism

A study focusing on anti-inflammatory mechanisms demonstrated that compounds similar to our target compound effectively reduced inflammation in animal models of arthritis by inhibiting leukocyte migration and cytokine production. This suggests potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. The piperazine ring is often associated with various pharmacological activities, including:

- Antidepressant Effects : Compounds containing piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This could position the compound as a candidate for treating mood disorders.

- Anticancer Activity : Research into similar piperazine-based compounds has shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and enzyme inhibition (e.g., Poly (ADP-Ribose) Polymerase inhibition) .

The biological activity of the compound has been investigated in several studies:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially enhancing therapeutic efficacy when used alongside conventional treatments.

- Neuropharmacological Studies : Its interaction with neurotransmitter receptors suggests it could be beneficial in developing treatments for neurological disorders such as anxiety and depression .

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

- Agricultural Chemistry : Given its chlorophenoxy group, it could be explored for use as a herbicide or pesticide, similar to other chlorophenoxy derivatives that exhibit herbicidal properties.

- Material Science : The unique structural attributes may allow it to be utilized in synthesizing specialty chemicals or materials with specific properties.

Case Studies

Several studies highlight the potential applications of this compound:

Study on Anticancer Activity

A study focusing on piperazine derivatives demonstrated their ability to inhibit the catalytic activity of PARP enzymes, leading to increased apoptosis in breast cancer cells. This study found that compounds similar to 2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone exhibited IC50 values comparable to established PARP inhibitors .

Neuropharmacological Assessment

Research into piperazine analogs indicated their potential as modulators of neurotransmitter systems. These compounds have been shown to influence serotonin and dopamine receptor activity, suggesting possible applications in treating mood disorders .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Piperazine Derivatives

Key Observations :

- The sulfone group in the target compound increases polarity and may stabilize specific protein interactions via hydrogen bonding, unlike thiophene or phenyl groups .

- Chlorophenoxy offers a balance between lipophilicity and steric bulk compared to smaller substituents like methyl or pyridyl .

Heterocyclic Modifications

- Thiophene vs.

- Pyrazolone Derivatives: Compounds like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone prioritize hydrogen-bonding interactions via hydroxyl groups, contrasting with the target compound’s ethanone linker.

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Key Insights :

- The target compound’s higher LogP (due to chlorophenoxy) suggests improved blood-brain barrier penetration compared to phenyl or thiophene analogs .

Pharmacological Activity

- Antimicrobial Potential: Pyrazolone-thiophene hybrids exhibit antibacterial activity , while the target compound’s sulfone may broaden efficacy against resistant strains.

- CNS Applications: Piperazine derivatives with chlorophenoxy groups (e.g., antipsychotics) suggest the target compound could modulate dopamine or serotonin receptors .

- Anticancer Activity : Thiophene- and pyridyl-piperazines show antitumor effects ; the sulfone’s rigidity may improve selectivity for kinase targets.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as temperature, stoichiometry, and solvent selection. For example, in analogous piperazine derivatives, reactions involving chloroacetyl chloride and piperazine precursors in anhydrous dichloromethane with triethylamine as a base have achieved yields >75% . Purification via recrystallization or column chromatography is critical, with monitoring by TLC to confirm reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm structural integrity, particularly for chlorophenoxy and piperazine moieties .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and stereochemistry. For example, analogous compounds show monoclinic crystal systems (e.g., space group, β ≈ 91.5°) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

Methodological Answer: Solubility is tested in polar (DMSO, water) and nonpolar solvents (DCM, ethanol) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–37°C) are conducted using HPLC to monitor degradation over 72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data interpretation for structurally complex derivatives?

Methodological Answer: Discrepancies in bond angles or torsional strain (e.g., in the tetrahydrothiopyran-dioxide ring) are addressed by refining data with SHELXL and validating against DFT-calculated geometries. For example, hydrogen-bonding networks () in piperazine derivatives are re-analyzed using Hirshfeld surfaces .

Q. How do researchers reconcile conflicting bioactivity data in antimicrobial assays for chlorinated analogs?

Methodological Answer: Contradictions arise from assay-specific variables (e.g., bacterial strain, MIC thresholds). Meta-analysis of dose-response curves and structural comparisons (e.g., chlorine substitution at C4 vs. C2) can clarify trends. For instance, 4-chloro derivatives show enhanced Gram-positive activity due to improved membrane penetration .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For example, the ketone group may form hydrogen bonds with catalytic residues in bacterial dihydrofolate reductase, while the sulfone group enhances hydrophobic interactions .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives with modified piperazine rings?

Methodological Answer: Systematic substitution (e.g., replacing tetrahydrothiopyran with cyclohexane) is followed by bioassay profiling. Key parameters include log (lipophilicity), polar surface area, and steric effects. QSAR models correlate these with IC values .

Q. What experimental designs evaluate environmental degradation pathways of this compound?

Methodological Answer: Hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis irradiation) studies identify degradation products via LC-MS. Ecotoxicity is assessed using Daphnia magna or algal growth inhibition tests .

Q. How can the compound’s piperazine-sulfone moiety serve as a synthon in drug design?

Methodological Answer: The sulfone group acts as a hydrogen-bond acceptor, while the piperazine nitrogen enables functionalization (e.g., alkylation, acylation). For example, coupling with heterocycles (pyrazole, imidazole) via Buchwald-Hartwig amination expands bioactivity .

Q. What validation criteria ensure reproducibility in HPLC purity analysis?

Methodological Answer: Column: C18 reverse-phase; mobile phase: acetonitrile/water (70:30); flow rate: 1.0 mL/min; detection: UV 254 nm. System suitability tests (peak symmetry, retention time ±2%) and spike-recovery assays (98–102%) validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.